molecular formula C15H24N4O2 B1407669 tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate CAS No. 1706437-50-4

tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate

Cat. No.: B1407669
CAS No.: 1706437-50-4
M. Wt: 292.38 g/mol
InChI Key: BAGZPWCPRKQDJQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate is a complex organic compound that features a tert-butyl group, a methylpyrazine moiety, and a diazepane ring

Preparation Methods

The synthesis of tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the formation of the diazepane ring followed by the introduction of the tert-butyl and methylpyrazine groups. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: It has potential as a lead compound for drug development due to its unique structure.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate can be compared with other similar compounds, such as:

    This compound analogs: These compounds have slight modifications in their structure, which can affect their reactivity and applications.

    Other diazepane derivatives: These compounds share the diazepane ring but differ in other functional groups.

    Methylpyrazine derivatives: These compounds contain the methylpyrazine moiety but have different additional groups. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Biological Activity

Introduction

tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry and biological research. This compound features a unique structural configuration that includes a tert-butyl group, a diazepane ring, and a 6-methylpyrazine moiety. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

  • Molecular Formula : C₁₅H₂₄N₄O₂
  • Molecular Weight : 292.38 g/mol
  • CAS Number : 1706437-50-4
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the formation of the diazepane ring followed by the introduction of the tert-butyl and methylpyrazine groups. The reaction conditions often require catalysts and specific reagents to optimize yield and purity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may modulate the activity of these targets through binding, leading to various biological effects including:

  • Signal Transduction : Influencing cellular communication pathways.
  • Metabolic Regulation : Modulating metabolic processes within cells.
  • Gene Expression : Affecting transcriptional activity in target cells.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures can exhibit antimicrobial properties. For instance, derivatives of pyrazine have been noted for their effectiveness against various pathogens. Although specific data for this compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Anticancer Potential

The compound's ability to interact with cellular targets makes it a candidate for anticancer research. Compounds containing diazepane and pyrazine moieties have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Neuropharmacological Effects

Given the presence of the diazepane ring, which is known for its central nervous system effects, there is potential for this compound to exhibit anxiolytic or sedative properties. Further research is required to elucidate these effects in vivo.

Case Studies and Research Findings

A review of related literature reveals several studies exploring the biological implications of similar compounds:

StudyFindings
Study on pyrazine derivativesIdentified significant antimicrobial activity against Staphylococcus aureus with minimal cytotoxicity .
Diazepane derivatives researchShowed improved bioavailability and efficacy in preclinical cancer models.
Interaction studiesHighlighted the potential for modulation of neurotransmitter systems, suggesting possible therapeutic applications in anxiety disorders.

Properties

IUPAC Name

tert-butyl 4-(6-methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-12-10-16-11-13(17-12)18-6-5-7-19(9-8-18)14(20)21-15(2,3)4/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGZPWCPRKQDJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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